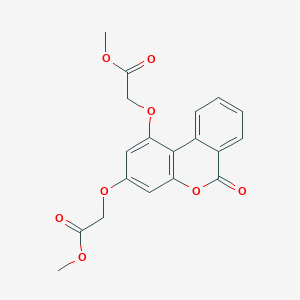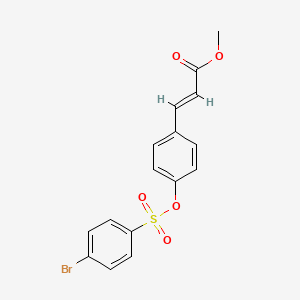
(1-Methoxycarbonylmethoxy-6-oxo-6H-benzo(C)chromen-3-yloxy)-acetic acid ME ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxycarbonylmethoxy-6-oxo-6H-benzo©chromen-3-yloxy)-acetic acid ME ester is a complex organic compound with a unique structure that includes a benzochromen core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxycarbonylmethoxy-6-oxo-6H-benzo©chromen-3-yloxy)-acetic acid ME ester typically involves multiple steps. One common method includes the reaction of a benzochromen derivative with methoxycarbonylmethoxy acetic acid under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxycarbonylmethoxy-6-oxo-6H-benzo©chromen-3-yloxy)-acetic acid ME ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or benzochromen moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1-Methoxycarbonylmethoxy-6-oxo-6H-benzo©chromen-3-yloxy)-acetic acid ME ester is used as a precursor for synthesizing more complex molecules. It serves as a building block in organic synthesis and can be used to study reaction mechanisms.
Biology
In biological research, this compound may be used to investigate cellular processes and pathways. Its unique structure allows it to interact with various biomolecules, making it a valuable tool in biochemical studies.
Medicine
In medicine, (1-Methoxycarbonylmethoxy-6-oxo-6H-benzo©chromen-3-yloxy)-acetic acid ME ester has potential therapeutic applications. It may be explored for its anti-inflammatory, antioxidant, or anticancer properties.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings. Its chemical properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (1-Methoxycarbonylmethoxy-6-oxo-6H-benzo©chromen-3-yloxy)-acetic acid ME ester involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism depends on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity in nucleophilic substitution reactions.
Vanillin acetate: Another ester with applications in organic synthesis.
Disilane-bridged compounds: These compounds share some structural similarities but have different electronic properties.
Uniqueness
(1-Methoxycarbonylmethoxy-6-oxo-6H-benzo©chromen-3-yloxy)-acetic acid ME ester is unique due to its benzochromen core, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C19H16O8 |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
methyl 2-[1-(2-methoxy-2-oxoethoxy)-6-oxobenzo[c]chromen-3-yl]oxyacetate |
InChI |
InChI=1S/C19H16O8/c1-23-16(20)9-25-11-7-14(26-10-17(21)24-2)18-12-5-3-4-6-13(12)19(22)27-15(18)8-11/h3-8H,9-10H2,1-2H3 |
InChI Key |
UBBASPITOLVCEV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC2=C(C3=CC=CC=C3C(=O)O2)C(=C1)OCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991631.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-5-cyclopropyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11991655.png)
![5-(3-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991656.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11991659.png)
methyl]benzamide](/img/structure/B11991675.png)



![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(1-naphthyloxy)acetohydrazide](/img/structure/B11991695.png)
![13h-Benzo[g]indeno[1,2-b]quinoxalin-13-one](/img/structure/B11991697.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione](/img/structure/B11991700.png)

![9-Bromo-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11991710.png)
